4-Methyl-6-(trifluoromethyl)-2-pyridinamine
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Overview
Description
4-Methyl-6-(trifluoromethyl)-2-pyridinamine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 6-position
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-6-(trifluoromethyl)pyridin-2-amine It’s known that this compound is used in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Mode of Action
The exact mode of action of 4-Methyl-6-(trifluoromethyl)pyridin-2-amine It’s known that this compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .
Biochemical Pathways
The specific biochemical pathways affected by 4-Methyl-6-(trifluoromethyl)pyridin-2-amine It’s known that this compound is involved in many syntheses of active pharmaceutical ingredients (apis), indicating that it may affect various biochemical pathways depending on the specific apis it’s used to synthesise .
Result of Action
The molecular and cellular effects of 4-Methyl-6-(trifluoromethyl)pyridin-2-amine It’s known that this compound is used in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers . This suggests that the compound may have a role in inhibiting RAF-driven cancers.
Biochemical Analysis
Biochemical Properties
The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Cellular Effects
. RAF inhibitors are known to block the activity of RAF kinases, which are part of the RAS/RAF/MEK/ERK pathway. This pathway is involved in cell division and differentiation, and its dysregulation can lead to cancer .
Molecular Mechanism
Hypervalent iodine compounds are used in a wide range of synthetic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)-2-pyridinamine typically involves the introduction of the trifluoromethyl group and the methyl group onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethyl)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)-2-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine
- 4,5-Dichloro-6-methyl-2-pyrimidinamine
- 4-Chloro-6-(4-fluorophenyl)-2-pyrimidimine
Uniqueness
4-Methyl-6-(trifluoromethyl)-2-pyridinamine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEOHEOIADKFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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